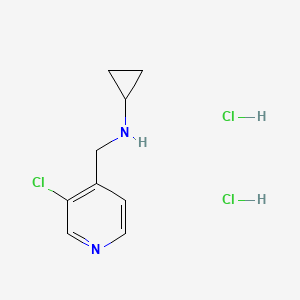
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 343.4 g/mol and a melting point of 150 °C. This compound has been extensively studied for its ability to act as a reagent for the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Méthodes De Préparation
The synthesis of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves several steps. One common method includes the reaction of 3-chloropyridine with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Condensation: It is used in the synthesis of Schiff bases through condensation reactions with aldehydes or ketones.
Applications De Recherche Scientifique
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds, including Schiff bases and iron (III) complexes.
Biology: The compound is involved in the formation of diiron (III) complexes used as catalysts for selective hydroxylation of alkanes.
Industry: The compound is utilized in the synthesis of zinc (II) complexes that act as pre-catalysts for polylactide synthesis, contributing to advancements in polymer chemistry.
Mécanisme D'action
The mechanism of action of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, it forms complexes with iron (III) that exhibit photocytotoxic properties, generating reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cellular components, making the compound relevant in cancer research.
Comparaison Avec Des Composés Similaires
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride can be compared with similar compounds such as:
(3-Chloropyridin-4-yl)methanamine dihydrochloride: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The unique structure of this compound, particularly the presence of the cyclopropyl group, contributes to its distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C9H13Cl3N2 |
|---|---|
Poids moléculaire |
255.6 g/mol |
Nom IUPAC |
N-[(3-chloropyridin-4-yl)methyl]cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-6-11-4-3-7(9)5-12-8-1-2-8;;/h3-4,6,8,12H,1-2,5H2;2*1H |
Clé InChI |
VGDQYNNSELZBHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=C(C=NC=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



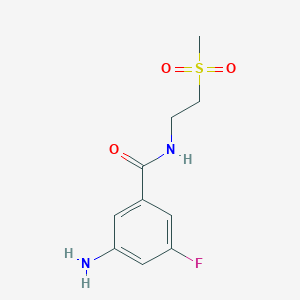
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
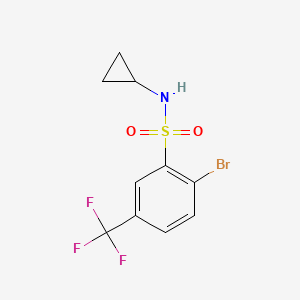
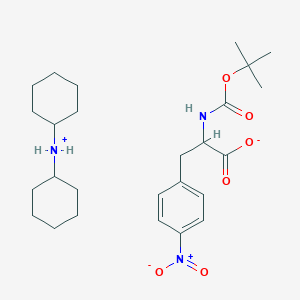
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
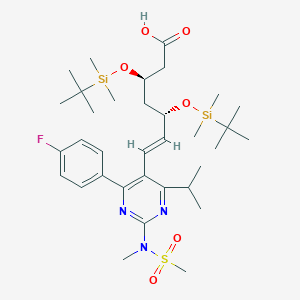
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
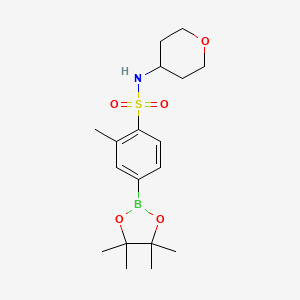

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
